molecular formula C12H11BrF3NO2 B8175349 (5-Bromo-2-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone

(5-Bromo-2-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B8175349
M. Wt: 338.12 g/mol
InChI Key: QCJNYAUCUUYLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-2-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone is a complex organic compound that features a bromine atom, a trifluoromethoxy group, and a pyrrolidine ring attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the bromination of 2-(trifluoromethoxy)aniline to obtain 5-bromo-2-(trifluoromethoxy)aniline. This intermediate is then subjected to a Friedel-Crafts acylation reaction with pyrrolidine and methanone to yield the final product. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using nucleophiles like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic aqueous solutions at elevated temperatures.

    Reduction: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5-Bromo-2-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Bromo-2-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group and pyrrolidine ring contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-(trifluoromethoxy)phenyl)methanone: Lacks the pyrrolidine ring, which may affect its chemical reactivity and biological activity.

    (5-Bromo-2-(trifluoromethoxy)phenyl)(morpholin-1-yl)methanone: Contains a morpholine ring instead of a pyrrolidine ring, potentially altering its pharmacological properties.

Uniqueness

The presence of both the trifluoromethoxy group and the pyrrolidine ring in (5-Bromo-2-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone makes it unique compared to similar compounds

Properties

IUPAC Name

[5-bromo-2-(trifluoromethoxy)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NO2/c13-8-3-4-10(19-12(14,15)16)9(7-8)11(18)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJNYAUCUUYLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC(=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.